molecular formula C17H10BrClN2O2S2 B6122024 N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide

Cat. No. B6122024
M. Wt: 453.8 g/mol
InChI Key: PMVRPYRXYIQNKZ-ZROIWOOFSA-N
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Description

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a chemical compound that belongs to the thiazolidinone family. This compound has been of great interest to scientific researchers due to its potential applications in various fields such as medicine, agriculture, and industry. In

Scientific Research Applications

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been studied for its potential use as a herbicide. In industry, this compound has been studied for its potential use in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation, tumor growth, and blood glucose levels.
Biochemical and Physiological Effects:
N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide. One direction is to study its potential use as a herbicide in agriculture. Another direction is to study its potential use in the production of various chemicals and materials in industry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form 5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. The second step involves the reaction of 5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine with 2-chlorobenzoyl chloride to form N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide.

properties

IUPAC Name

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O2S2/c18-11-5-3-4-10(8-11)9-14-16(23)21(17(24)25-14)20-15(22)12-6-1-2-7-13(12)19/h1-9H,(H,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRPYRXYIQNKZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-chloro-benzamide

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